molecular formula C21H20N4O2S B2524028 2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 923193-99-1

2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2524028
CAS No.: 923193-99-1
M. Wt: 392.48
InChI Key: JLIPENAJZVAIJJ-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an imidazo[1,2-a]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide typically involves multistep reactions. One common approach is the condensation of 2-aminopyridine with aldehydes, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The sulfonamide group can be introduced through sulfonation reactions involving sulfonyl chlorides and amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can lead to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .

Scientific Research Applications

2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .

Properties

IUPAC Name

2,4-dimethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-14-4-9-20(15(2)12-14)28(26,27)24-18-7-5-17(6-8-18)19-13-25-11-10-16(3)22-21(25)23-19/h4-13,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIPENAJZVAIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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